Alamecin
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Overview
Description
Alamecin is an antibiotic compound produced by the fungus Trichoderma viride. It belongs to the class of peptaibol peptides, which are known for their antimicrobial properties. This compound contains the non-proteinogenic amino acid residue 2-aminoisobutyric acid, which strongly induces the formation of an alpha-helical structure .
Preparation Methods
The synthesis of Alamecin involves the cultivation of Trichoderma viride under specific conditions that promote the production of this compound. The industrial production of this compound typically involves fermentation processes where the fungus is grown in large bioreactors. The conditions such as pH, temperature, and nutrient availability are carefully controlled to maximize the yield of this compound .
Chemical Reactions Analysis
Alamecin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated compounds .
Scientific Research Applications
Alamecin has a wide range of scientific research applications In chemistry, it is used as a model compound to study peptide structures and their interactions In biology, this compound is used to investigate the mechanisms of antimicrobial action and resistanceIn industry, this compound is used in the production of antimicrobial coatings and materials .
Mechanism of Action
The mechanism of action of Alamecin involves its ability to form ion channels in the cell membranes of bacteria. This disrupts the membrane potential and leads to cell death. The molecular targets of this compound include the lipid bilayer of bacterial cell membranes. The pathways involved in its action include the disruption of ion gradients and the induction of membrane depolarization .
Comparison with Similar Compounds
Alamecin is similar to other peptaibol peptides such as alamethicin and trichotoxin. it is unique in its specific amino acid sequence and its ability to form highly stable alpha-helical structures. This makes this compound particularly effective in disrupting bacterial cell membranes compared to other similar compounds .
Properties
CAS No. |
11096-79-0 |
---|---|
Molecular Formula |
C5H13N2O4P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
[(1S)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4-/m0/s1 |
InChI Key |
BHAYDBSYOBONRV-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)P(=O)(O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)P(=O)(O)O)N |
Origin of Product |
United States |
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